molecular formula C23H26N4O3 B5004754 ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate

ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate

Cat. No.: B5004754
M. Wt: 406.5 g/mol
InChI Key: PSOWFKQRJPBBTI-UHFFFAOYSA-N
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Description

The compound “ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate” is a complex organic molecule. It contains an ethyl piperazine carboxylate group, a diphenylmethyl group, and a 1,2,4-oxadiazole ring . These groups are common in medicinal chemistry and materials science due to their diverse chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the diphenylmethyl group, and the ethyl piperazine carboxylate group . These groups could potentially influence the compound’s reactivity, stability, and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,2,4-oxadiazole ring, for example, is known for its participation in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethyl piperazine carboxylate group could potentially enhance its solubility in certain solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide a detailed safety profile .

Properties

IUPAC Name

ethyl 4-[(3-benzhydryl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-2-29-23(28)27-15-13-26(14-16-27)17-20-24-22(25-30-20)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,21H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOWFKQRJPBBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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